Cas no 88538-48-1 (6-chloropyridazine-3-sulfonamide)

6-chloropyridazine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 6-chloro-3-Pyridazinesulfonamide
- 3-Pyridazinesulfonamide,6-chloro-(9CI)
- 6-chloropyridazine-3-sulfonamide
- MWSOVRUZABYQCR-UHFFFAOYSA-N
- EN300-214477
- Z854066860
- AKOS010995894
- 3-chloro-pyridazine-6-sulphonamide
- SCHEMBL5334272
- 88538-48-1
-
- MDL: MFCD16093795
- インチ: InChI=1S/C4H4ClN3O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,6,9,10)
- InChIKey: MWSOVRUZABYQCR-UHFFFAOYSA-N
- ほほえんだ: NS(=O)(=O)C1=CC=C(Cl)N=N1
計算された属性
- せいみつぶんしりょう: 192.9712752g/mol
- どういたいしつりょう: 192.9712752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
6-chloropyridazine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23189-100MG |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 100MG |
¥ 1,075.00 | 2023-04-13 | |
Enamine | EN300-214477-2.5g |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 2.5g |
$1903.0 | 2023-09-16 | |
Enamine | EN300-214477-5.0g |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 5.0g |
$2816.0 | 2023-02-22 | |
Enamine | EN300-214477-0.5g |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 0.5g |
$758.0 | 2023-09-16 | |
Enamine | EN300-214477-10.0g |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 10.0g |
$4176.0 | 2023-02-22 | |
Enamine | EN300-214477-0.05g |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 0.05g |
$226.0 | 2023-09-16 | |
Enamine | EN300-214477-0.25g |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 0.25g |
$481.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23189-1G |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 1g |
¥ 4,290.00 | 2023-04-13 | |
Aaron | AR01BC9V-2.5g |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 2.5g |
$2642.00 | 2025-02-09 | |
1PlusChem | 1P01BC1J-1g |
6-chloropyridazine-3-sulfonamide |
88538-48-1 | 95% | 1g |
$1114.00 | 2025-03-19 |
6-chloropyridazine-3-sulfonamide 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
6-chloropyridazine-3-sulfonamideに関する追加情報
Professional Introduction to 6-chloropyridazine-3-sulfonamide (CAS No. 88538-48-1)
6-chloropyridazine-3-sulfonamide, a compound with the chemical identifier CAS No. 88538-48-1, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic sulfonamide derivative has garnered considerable attention due to its structural versatility and potential applications in drug discovery and medicinal chemistry. The compound’s unique framework, featuring a pyridazine core substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position, makes it a valuable scaffold for developing novel therapeutic agents.
The< strong>6-chloropyridazine-3-sulfonamide molecule exhibits a rich chemical reactivity that allows for diverse functionalization strategies. The presence of both electron-withdrawing and electron-donating groups on the pyridazine ring enhances its compatibility with various synthetic transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling processes. These attributes have positioned it as a key intermediate in the synthesis of more complex pharmacophores targeting various biological pathways.
In recent years, the< strong>6-chloropyridazine-3-sulfonamide has been extensively studied for its pharmacological properties. Research has highlighted its potential as an inhibitor of enzymes and receptors involved in inflammatory responses, making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its ability to interact with bacterial enzymes has sparked interest in its antimicrobial applications. The sulfonamide moiety, known for its broad spectrum of biological activity, contributes to the compound���s efficacy in modulating biological processes.
One of the most compelling aspects of< strong>6-chloropyridazine-3-sulfonamide is its role in the development of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridazine scaffold provides a suitable platform for designing molecules that can selectively inhibit specific kinases without affecting others. Recent studies have demonstrated that derivatives of< strong>6-chloropyridazine-3-sulfonamide exhibit potent inhibitory activity against certain kinases, suggesting their therapeutic potential.
The< strong>CAS No. 88538-48-1 designation ensures that researchers can reliably identify and source this compound for their experiments. Its stability under standard storage conditions makes it an ideal candidate for large-scale synthesis and structural elucidation studies. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to determine the precise structure and conformation of< strong>6-chloropyridazine-3-sulfonamide, providing valuable insights into its molecular interactions.
The synthesis of< strong>6-chloropyridazine-3-sulfonamide involves multi-step organic reactions that highlight the compound’s synthetic utility. Starting from commercially available precursors, the introduction of the chloro group at the 6-position and the sulfonamide functionality at the 3-position can be achieved through well-established protocols. These synthetic routes are optimized for yield and purity, ensuring that researchers obtain high-quality material for their investigations.
The pharmacokinetic properties of< strong>6-chloropyridazine-3-sulfonamide are another area of active research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within biological systems. These studies are crucial for predicting its efficacy and safety in clinical settings. The sulfonamide group’s ability to form hydrogen bonds with biological targets enhances its binding affinity, contributing to prolonged pharmacological effects.
In conclusion, CAS No. 88538-48-1, corresponding to< strong>6-chloropyridazine-3-sulfonamide, is a versatile and pharmacologically relevant compound with significant potential in drug discovery. Its unique structural features enable diverse synthetic modifications, while its biological activities make it an attractive candidate for developing new therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in pharmaceutical chemistry and bioorganic synthesis.
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